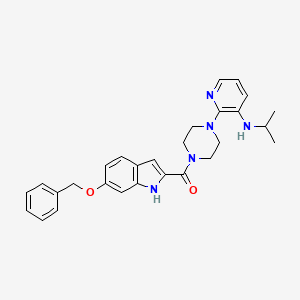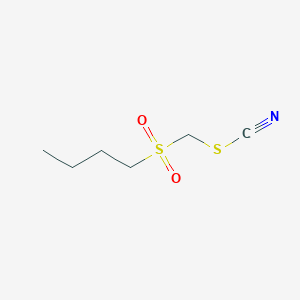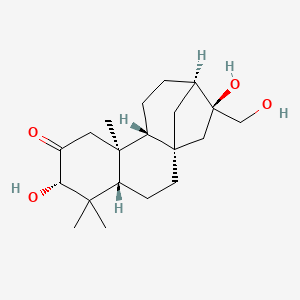
ent-3S,16S,17-trihydroxy-kauran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ent-3S,16S,17-trihydroxy-kauran-2-one is a diterpenoid compound with the molecular formula C20H32O4. It belongs to the class of kaurane diterpenes, which are known for their diverse biological activities. This compound is characterized by its three hydroxyl groups and a ketone functional group, making it a highly functionalized molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ent-3S,16S,17-trihydroxy-kauran-2-one typically involves the biotransformation of kaurane diterpenes. Fungal biotransformations are commonly employed to introduce hydroxyl groups at specific positions on the kaurane skeleton. For example, the biotransformation of ent-kaur-16-en-19-ol with the fungus Cunninghamella echinulata can yield ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of genetically engineered microorganisms may offer potential routes for large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Ent-3S,16S,17-trihydroxy-kauran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of this compound derivatives with secondary alcohol groups.
Substitution: Formation of this compound ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of ent-3S,16S,17-trihydroxy-kauran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone functional group allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation, cell proliferation, and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Ent-3S,16S,17-trihydroxy-kauran-2-one can be compared with other kaurane diterpenes, such as ent-kaurane-3α,16β,17-triol. While both compounds share a similar kaurane skeleton, this compound is unique due to its specific hydroxylation pattern and the presence of a ketone group .
List of Similar Compounds
- Ent-kaurane-3α,16β,17-triol
- Ent-kauran-16β,19-diol
- Ent-kauran-16β,17,19-triol
These compounds share structural similarities but differ in their functional groups and biological activities.
Eigenschaften
CAS-Nummer |
136025-64-4 |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(1S,4S,6S,9S,10R,13R,14S)-6,14-dihydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-7-one |
InChI |
InChI=1S/C20H32O4/c1-17(2)14-6-7-19-8-12(20(24,10-19)11-21)4-5-15(19)18(14,3)9-13(22)16(17)23/h12,14-16,21,23-24H,4-11H2,1-3H3/t12-,14-,15+,16-,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
PDTSXGBDZWSUTI-YFFOHKSQSA-N |
Isomerische SMILES |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O |
Kanonische SMILES |
CC1(C2CCC34CC(CCC3C2(CC(=O)C1O)C)C(C4)(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


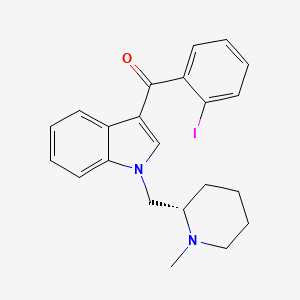
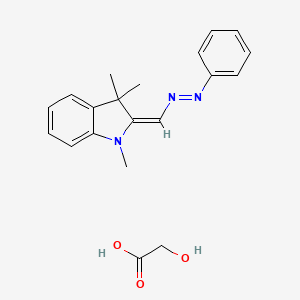

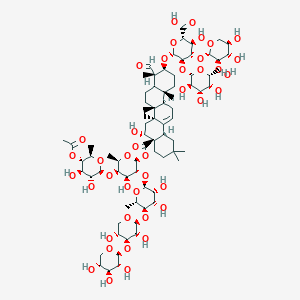
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)
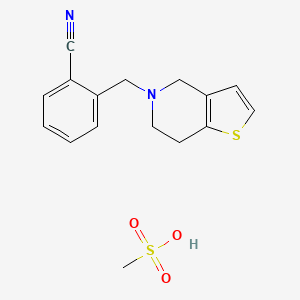
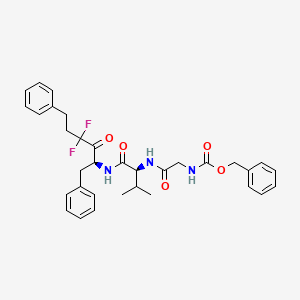
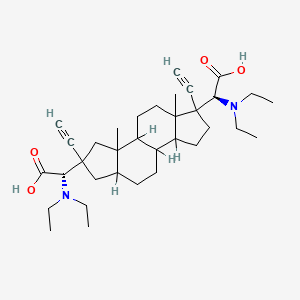
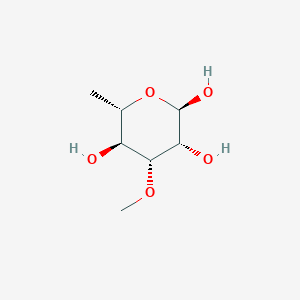

![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
